molecular formula C26H31NO3 B5153800 N-[5-(Adamantan-1-YL)-2-methylphenyl]-3,5-dimethoxybenzamide

N-[5-(Adamantan-1-YL)-2-methylphenyl]-3,5-dimethoxybenzamide

Cat. No.: B5153800
M. Wt: 405.5 g/mol
InChI Key: AKWRHSRKLDVKHD-UHFFFAOYSA-N
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Description

N-[5-(Adamantan-1-YL)-2-methylphenyl]-3,5-dimethoxybenzamide is a complex organic compound featuring an adamantane core Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Adamantan-1-YL)-2-methylphenyl]-3,5-dimethoxybenzamide typically involves multiple steps. One common method starts with the preparation of adamantane derivatives, which can be achieved through the reaction of adamantanecarboxylic acid with enamides . The adamantane derivative is then coupled with a benzamide derivative under specific conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and the use of specific catalysts like aluminum triflate can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(Adamantan-1-YL)-2-methylphenyl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include copper (II) acetate for the Chan–Lam coupling and iodine for oxidative dehydrogenation . Reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Chan–Lam coupling can produce N-aryl derivatives of adamantane-containing amines .

Scientific Research Applications

N-[5-(Adamantan-1-YL)-2-methylphenyl]-3,5-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(Adamantan-1-YL)-2-methylphenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The adamantane core can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and potentially disrupting viral replication . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Aminoadamantane: Known for its antiviral properties.

    N-[(Adamantan-1-yl)methyl]benzamide: Similar structure but different functional groups.

    Adamantane-Functionalized Phthalimide: Used in drug delivery systems.

Uniqueness

N-[5-(Adamantan-1-YL)-2-methylphenyl]-3,5-dimethoxybenzamide is unique due to its combination of an adamantane core with specific functional groups that confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[5-(1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO3/c1-16-4-5-21(26-13-17-6-18(14-26)8-19(7-17)15-26)11-24(16)27-25(28)20-9-22(29-2)12-23(10-20)30-3/h4-5,9-12,17-19H,6-8,13-15H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWRHSRKLDVKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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